molecular formula C18H24N2O9 B1203649 Tocainide cbg CAS No. 73025-66-8

Tocainide cbg

Cat. No.: B1203649
CAS No.: 73025-66-8
M. Wt: 412.4 g/mol
InChI Key: CTSRGSCMTKRHQL-IDUZIPGESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tocainide cbg, accurately identified as tocainide carbamoyl O-beta-glucuronide (CAS Number 73025-66-8), is a major metabolite of the Class 1B antiarrhythmic agent Tocainide . Tocainide itself is a well-characterized sodium channel blocker that acts on the local anesthetic receptor within the pore of voltage-gated sodium channels, exhibiting a potent use-dependent blocking behavior that makes it particularly effective in suppressing high-frequency electrical activity . While the parent drug Tocainide was historically used to treat life-threatening ventricular arrhythmias and was also explored as a treatment for myotonic disorders and neuropathic pain, its clinical use has been largely discontinued due to the incidence of serious adverse effects . Research into Tocainide and its analogues remains highly active, focusing on their potential as tools to study membrane excitability disorders . This ongoing research has led to the development of novel Tocainide derivatives with greatly enhanced potency and use-dependent behavior for inhibiting human skeletal muscle (hNav1.4) sodium channels, showing promise as potential antimyotonic agents and for other conditions involving pathologically hyperexcitable membranes . As a key glucuronidated metabolite, this compound is an essential compound for conducting modern pharmacological and metabolic studies related to sodium channel blockers . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

73025-66-8

Molecular Formula

C18H24N2O9

Molecular Weight

412.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[1-(2,6-dimethylanilino)-1-oxopropan-2-yl]carbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H24N2O9/c1-7-5-4-6-8(2)10(7)20-15(24)9(3)19-18(27)29-17-13(23)11(21)12(22)14(28-17)16(25)26/h4-6,9,11-14,17,21-23H,1-3H3,(H,19,27)(H,20,24)(H,25,26)/t9?,11-,12-,13+,14-,17-/m0/s1

InChI Key

CTSRGSCMTKRHQL-IDUZIPGESA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)NC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)NC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)NC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Synonyms

tocainide carbamoyl O-beta-glucuronide
tocainide CBG

Origin of Product

United States

Comparison with Similar Compounds

Cannabidiol (CBD)

CBD is the most extensively studied cannabinoid, sharing a biosynthetic origin with CBG. Structurally, both lack the psychoactive cyclization present in THC. However, CBD has a hydroxyl group at the C1 position, whereas CBG retains an open-chain structure (Table 1).

Table 1: Structural and Functional Comparison of CBG and CBD

Parameter CBG CBD
Molecular Formula C21H32O2 C21H30O2
Biosynthetic Pathway Precursor to CBD, THC, and CBC Derived from CBG via enzymatic action
Receptor Affinity Weak CB1/CB2 binding; TRP agonist Indirect CB1 modulation; 5-HT1A agonist
Therapeutic Applications Neuroprotection, antimicrobial Anticonvulsant, anxiolytic
Research Status Emerging evidence (preclinical focus) Extensive clinical trials

Key Findings :

  • Both CBG and CBD reduce pro-apoptotic gene expression in motor neurons and modulate glutamate/GABA pathways, suggesting overlapping neuroprotective mechanisms .

Functional Analogues

Cannabidivarin (CBDV)

Cannabinol (CBN)

CBN, a degradation product of THC, exhibits antioxidant properties comparable to CBG but lacks its anti-inflammatory efficacy. Unlike CBG, CBN binds weakly to CB2 receptors, limiting its therapeutic scope .

Neuroprotection

CBG and CBDV reduce amyloid-beta (Aβ) deposits in vitro, but CBG additionally suppresses neuroinflammation via PPARγ activation, a mechanism absent in CBDV . In NSC-34 motor neurons, CBG and CBD similarly downregulate pro-apoptotic genes (e.g., Bax) and enhance synaptic plasticity markers (e.g., BDNF) .

Antimicrobial Activity

Preparation Methods

Reaction Mechanism and Procedure

The synthesis begins with the condensation of 2,6-dimethylaniline and α-bromopropanamide in isopropanol. Key steps include:

  • Initial Mixing : Combining 1.55 mol of 2,6-dimethylaniline with 2.4–2.6 L of 85–90% isopropanol under agitation (130–150 rpm).

  • Thermal Activation : Heating the solution to 85–90°C for 30–40 minutes to facilitate dissolution.

  • Bromination : Dropwise addition of 1.89–1.91 mol α-bromopropanamide at 40–45°C, followed by reflux for 9–10 hours to complete the amide coupling.

  • Crystallization : Cooling to 3–6°C for 28–32 hours to precipitate the product, which is then washed with ether (90–95% purity) and saline solutions to remove impurities.

Table 1: Optimized Parameters for α-Bromopropionyl-2,6-Dimethylaniline Synthesis

ParameterRange/ValueImpact on Yield/Purity
Isopropanol Concentration85–90%Maximizes reactant solubility
Agitation Speed130–150 rpmEnsures homogeneous mixing
Reflux Duration9–10 hoursCompletes bromopropanamide coupling
Crystallization Temperature3–6°CEnhances crystal formation
Ether Wash Concentration90–95%Removes unreacted starting material

The final recrystallization in triethylamine yields a product with >95% purity, as confirmed by NMR and HPLC.

Biosynthesis of Cannabigerol (CBG)

CBG, a non-psychoactive cannabinoid precursor, is synthesized via enzymatic pathways in Cannabis sativa or through heterologous expression in microbial systems.

Endogenous Pathway in Cannabis sativa

CBG biosynthesis involves three enzymatic steps:

  • Olivetolic Acid (OLA) Formation :

    • Hexanoyl-CoA and malonyl-CoA undergo condensation via polyketide synthase (PKS) and olivetolic acid cyclase (OAC) to produce OLA.

    • Key Insight: OAC’s C2→C7 aldol condensation is irreplaceable; its absence leads to olivetol instead of OLA.

  • Prenylation :

    • Aromatic prenyltransferase (CsPT4) attaches geranyl pyrophosphate (GPP) to OLA, forming cannabigerolic acid (CBGA).

    • Alternative Enzymes: NphB from Streptomyces achieves similar activity but with lower specificity.

  • Decarboxylation :

    • Non-enzymatic decarboxylation of CBGA at elevated temperatures (110–120°C) yields CBG.

Table 2: Enzymatic Catalysts in CBG Biosynthesis

EnzymeFunctionSource Organism
Polyketide Synthase (PKS)Condenses hexanoyl-CoA and malonyl-CoACannabis sativa
Olivetolic Acid Cyclase (OAC)Cyclizes tetraketide intermediateCannabis sativa
CsPT4Prenylates OLA with GPPCannabis sativa
NphBAlternative prenyltransferaseStreptomyces sp. CL190

Heterologous Production in Microbial Systems

Recent advances enable CBG synthesis in Escherichia coli and Saccharomyces cerevisiae:

  • E. coli Platform : Co-expression of PKS, OAC, and NphB yields 120 mg/L CBGA, which is thermally decarboxylated to CBG.

  • S. cerevisiae Platform : Engineered yeast strains with optimized MVA pathways produce 1.2 g/L CBGA, surpassing plant-based yields.

Comparative Analysis of Synthesis Methods

Tocainide Intermediate vs. CBG

AspectTocainide IntermediateCBG
Synthesis Type Chemical (amide coupling)Hybrid (enzymatic/chemical)
Key Reagents α-Bromopropanamide, isopropanolHexanoyl-CoA, GPP
Yield Drivers Temperature control during crystallizationEnzyme specificity and expression levels
Scalability Industrial-scale feasibleLimited by microbial fermentation capacity

Challenges and Innovations

  • Tocainide : Ether washing risks product loss; switching to dichloromethane could improve recovery.

  • CBG : CsPT4’s low solubility in microbial systems necessitates fusion tags or chaperone co-expression .

Q & A

Q. What analytical methods are recommended for quantifying Tocainide enantiomers in biological samples?

Gas-liquid chromatography with electron-capture detection is validated for separating Tocainide enantiomers in plasma. Key parameters include column selection (e.g., chiral stationary phases), temperature optimization, and validation of linearity, precision, and recovery rates. This method enables stereoselective pharmacokinetic studies critical for assessing efficacy and toxicity differences between enantiomers .

Q. What are the current findings on CBG's anxiolytic effects in human trials?

A 2024 randomized controlled trial demonstrated CBG's potential to reduce anxiety and enhance memory, with 51% of users reporting superior efficacy to traditional medications. However, replication in controlled laboratory settings is required to confirm these effects and rule out placebo influences .

Q. How should researchers validate the purity and identity of newly synthesized Tocainide derivatives?

Use high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. Cross-reference data with published spectra and provide detailed synthesis protocols in supplementary materials .

Q. What statistical approaches are recommended for analyzing pharmacokinetic data of Tocainide enantiomers?

Non-compartmental analysis (NCA) for AUC and half-life calculations, paired t-tests for enantiomer comparisons, and multivariate regression to assess covariates (e.g., age, metabolism). Collaborate with statisticians to address power analysis and assumptions .

Advanced Research Questions

Q. How can researchers address discrepancies in stereoselective disposition data of Tocainide enantiomers across pharmacokinetic studies?

Discrepancies may arise from metabolic pathway variations or methodological differences. Standardize experimental conditions (e.g., dosing intervals, species), validate methods across laboratories, and perform meta-analyses to identify confounders. Integrate in vitro hepatic metabolism assays to clarify enantiomer-specific clearance .

Q. What methodological challenges exist in designing clinical trials to assess CBG's effects on autoimmune disorders?

Challenges include standardizing CBG dosing, controlling for the entourage effect in whole-plant extracts, and selecting biomarkers (e.g., cytokine levels). Employ double-blind, placebo-controlled designs with crossover arms and use animal models like collagen-induced arthritis to validate therapeutic mechanisms .

Q. How can in silico methods like molecular topology predict the anti-inflammatory efficacy of Tocainide analogs?

Molecular topology models correlate structural descriptors (e.g., electronic parameters, hydrophobicity) with biological activity. Validate predictions via in vitro cyclooxygenase (COX) inhibition assays and compare results with existing NSAIDs. This approach accelerates lead compound identification while reducing experimental costs .

Q. How should researchers reconcile discrepancies between in vitro and in vivo findings on CBG's anti-inflammatory properties?

Investigate bioavailability limitations, metabolite activity, and tissue-specific effects. Use translational models like humanized mice or 3D organoids to bridge gaps. Pharmacokinetic/pharmacodynamic (PK/PD) modeling can quantify dose-response relationships across systems .

Q. What strategies mitigate the entourage effect when isolating CBG's pharmacological activity in preclinical studies?

Use purified CBG isolates (>99% purity) rather than full-spectrum extracts. Pair with receptor-binding assays (e.g., CB1/CB2 antagonism) to confirm target specificity. Include control groups administered with isolated terpenes or flavonoids to quantify synergistic interactions .

How can researchers optimize questionnaire design to minimize bias in self-reported CBG efficacy studies?

Use validated scales (e.g., GAD-7 for anxiety) and Likert responses for graded data. Pilot-test questions for clarity, include control questions to detect response bias, and employ digital platforms with time-stamped entries. Contextual data (e.g., concurrent medications) should be collected to control confounders .

Methodological Frameworks and Tools

  • FINER Criteria : Apply Feasible (e.g., accessible CBG formulations), Novel (e.g., epigenetic effects of Tocainide), and Relevant (e.g., addressing opioid alternatives) to refine research questions .
  • PICO Framework : Define Population (e.g., patients with arrhythmia), Intervention (Tocainide enantiomers), Comparison (racemic mixture), and Outcomes (QT interval changes) for clinical studies .

Data Reporting Standards

  • Chemical Reproducibility : Report synthesis protocols, storage conditions, and analytical validation data (e.g., NMR, HPLC) for Tocainide derivatives .
  • Clinical Trials : Adhere to CONSORT guidelines for CBG studies, detailing randomization, blinding, and attrition rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.